molecular formula C19H21NO4 B5004203 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylbutanoic acid

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylbutanoic acid

Cat. No.: B5004203
M. Wt: 327.4 g/mol
InChI Key: YBEQWEMECKSBSO-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylbutanoic acid is an organic compound characterized by the presence of an ethoxyphenyl group, a carbamoyl group, and a phenylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylbutanoic acid typically involves the reaction of 4-ethoxyaniline with phenylbutanoic acid derivatives under specific conditions. The process may include steps such as:

    Formation of the Carbamoyl Intermediate: This involves the reaction of 4-ethoxyaniline with a suitable carbamoylating agent.

    Coupling Reaction: The carbamoyl intermediate is then coupled with a phenylbutanoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Ethoxyphenyl)carbamoyl]propanoic acid
  • 3-[(4-Ethoxyphenyl)carbamoyl]-3-(oxolan-2-yl)propanoic acid

Uniqueness

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-benzyl-4-(4-ethoxyanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-24-17-10-8-16(9-11-17)20-19(23)15(13-18(21)22)12-14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEQWEMECKSBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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